Tralomethrin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H19Br4NO3 |

|---|---|

Molecular Weight |

670.0 g/mol |

IUPAC Name |

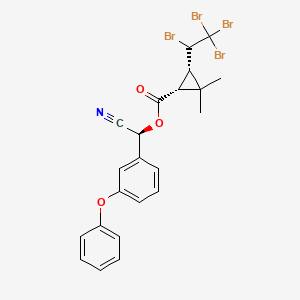

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/i3D,4D,5D,8D,9D |

InChI Key |

YWSCPYYRJXKUDB-YQYLVRRTSA-N |

Origin of Product |

United States |

Foundational & Exploratory

What is Tralomethrin-d5 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tralomethrin-d5 is the deuterium-labeled analogue of Tralomethrin (B1683215), a potent Type II synthetic pyrethroid insecticide.[1] In the field of analytical and bioanalytical chemistry, this compound serves a critical role as a stable isotope-labeled internal standard (SIL-IS). Its application is paramount for achieving accurate, precise, and reproducible quantification of Tralomethrin and related pyrethroid compounds in complex matrices such as environmental, agricultural, and biological samples. The use of a SIL-IS like this compound is considered best practice in modern quantitative mass spectrometry-based methods, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

This technical guide provides an in-depth overview of this compound, its primary applications in research, detailed experimental considerations, and its mechanism of action.

Chemical and Physical Properties

This compound is structurally identical to Tralomethrin, with the exception of five hydrogen atoms being replaced by their stable isotope, deuterium (B1214612). This substitution results in a molecule that is chemically indistinguishable from the parent compound in terms of reactivity and chromatographic behavior, yet possesses a distinct, higher mass-to-charge ratio (m/z) that allows for its differentiation in a mass spectrometer.

| Property | Tralomethrin | This compound |

| Molecular Formula | C₂₂H₁₉Br₄NO₃ | C₂₂H₁₄D₅Br₄NO₃ |

| Molecular Weight | 665.01 g/mol [1] | 670.04 g/mol |

| Chemical Structure | A carboxylic ester derived from (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid and (2S)-hydroxy(3-phenoxyphenyl)acetonitrile.[1] | Deuterated analogue of Tralomethrin. |

| Primary Use | Type II Pyrethroid Insecticide | Stable Isotope-Labeled Internal Standard |

Primary Use in Research: A Stable Isotope-Labeled Internal Standard

The principal application of this compound in a research setting is as an internal standard for quantitative analysis by mass spectrometry, most commonly coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS).

The rationale for using a stable isotope-labeled internal standard is to improve the accuracy and precision of quantitative analytical methods. During sample preparation and analysis, several factors can lead to variability in the final measurement of the target analyte (Tralomethrin). These include:

-

Sample Loss during Extraction and Cleanup: The multi-step process of extracting the analyte from a complex matrix can result in incomplete and variable recovery.

-

Matrix Effects in Mass Spectrometry: Co-eluting endogenous or exogenous compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.

-

Instrumental Variability: Fluctuations in instrument performance over time can affect the signal intensity.

By adding a known amount of this compound to the sample at the very beginning of the workflow, it experiences the same physical and chemical processes as the endogenous Tralomethrin. Because the internal standard is chemically identical to the analyte, any losses during sample processing or signal variations due to matrix effects will affect both compounds proportionally. The final quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant and independent of these variations.

Experimental Protocols

While specific protocols may vary depending on the matrix and instrumentation, a general workflow for the analysis of Tralomethrin using this compound as an internal standard is outlined below. This is a representative protocol based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

Sample Preparation (QuEChERS Method)

-

Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil).

-

Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the homogenized sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

-

Extraction:

-

Add acetonitrile (B52724) to the sample in a centrifuge tube.

-

Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation.

-

Shake or vortex vigorously for a defined period (e.g., 1 minute).

-

Centrifuge to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).

-

Vortex and centrifuge.

-

-

Final Extract Preparation:

-

Take the cleaned supernatant.

-

The extract may be concentrated and reconstituted in a solvent compatible with the chromatographic system.

-

The sample is now ready for LC-MS/MS or GC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly employed for pyrethroids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Tralomethrin and this compound.

-

Important Note on GC Analysis: Under typical gas chromatography conditions, Tralomethrin can be thermally labile and may degrade in the hot injector port, converting to Deltamethrin.[2] Therefore, LC-MS/MS is often the preferred method for the distinct analysis of Tralomethrin. If GC-MS/MS is used, careful optimization of the injection parameters is crucial.

Quantitative Data

The following table provides representative mass spectrometry parameters for the analysis of Tralomethrin and its deuterated internal standard, this compound. These values are illustrative and should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Tralomethrin | [M+NH₄]⁺ or [M+Na]⁺ | Fragment 1 | Fragment 2 | Instrument Dependent |

| This compound | [M+5+NH₄]⁺ or [M+5+Na]⁺ | Fragment 1+5 or Fragment 1 | Fragment 2+5 or Fragment 2 | Instrument Dependent |

Note: The exact m/z values for precursor and product ions can vary depending on the adduct formed during ionization (e.g., ammonium or sodium adducts). The fragments will depend on the instrument's collision-induced dissociation parameters. Researchers should perform compound optimization to determine the most sensitive and specific transitions.

Mandatory Visualizations

Experimental Workflow

Caption: A typical analytical workflow for the quantification of Tralomethrin using this compound as an internal standard.

Signaling Pathway: Mechanism of Action

Tralomethrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nervous system of insects.[1] These channels are crucial for the propagation of nerve impulses.

Caption: The mechanism of action of Tralomethrin on voltage-gated sodium channels, leading to insect paralysis.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in publicly available literature as it is a specialized commercial product. However, the general principle involves the introduction of deuterium atoms into the Tralomethrin molecule. This is typically achieved through one of two general strategies:

-

Deuterium Labeling of a Precursor: A key starting material or intermediate in the synthesis of Tralomethrin is subjected to a deuteration reaction. For this compound, this would likely involve the deuteration of the phenoxybenzyl moiety. This deuterated precursor is then carried through the remaining steps of the synthesis to yield the final labeled product.

-

Hydrogen-Deuterium Exchange on the Final Product: Under specific catalytic conditions, it is possible to exchange protons on the final Tralomethrin molecule with deuterium from a deuterium source like D₂O or D₂ gas.

These synthetic routes require specialized expertise in isotopic labeling and are typically performed by companies that specialize in the production of analytical standards.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and reliable quantification of Tralomethrin in various matrices. Its use as a stable isotope-labeled internal standard in mass spectrometry-based methods mitigates the challenges of sample preparation variability and matrix effects, ensuring high-quality analytical data. Understanding its properties, appropriate handling in experimental protocols, and the underlying principles of its application are crucial for its effective use in research and development.

References

An In-depth Technical Guide to Tralomethrin-d5: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin-d5 is the deuterated analog of Tralomethrin, a Type II pyrethroid insecticide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental methodologies for property determination are outlined, and all quantitative data are presented in structured tables for clarity. Furthermore, this guide includes a visualization of the insecticidal mechanism of action through a signaling pathway diagram.

Chemical Structure and Identification

This compound is a synthetic pyrethroid in which five hydrogen atoms on the phenoxy-phenyl moiety have been replaced by deuterium (B1214612). This isotopic labeling is particularly useful in metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods.

Chemical Name: 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester[1][2][3] SMILES: [2H]c1c([2H])c([2H])c(Oc2cccc(C(C#N)OC(=O)C3C(C(Br)C(Br)(Br)Br)C3(C)C)c2)c([2H])c1[2H][2]

Figure 1. 2D chemical structure of Tralomethrin. The five deuterium atoms in this compound are located on the terminal phenyl ring (phenoxy group).

Figure 1. 2D chemical structure of Tralomethrin. The five deuterium atoms in this compound are located on the terminal phenyl ring (phenoxy group).

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Tralomethrin. The primary difference will be a slight increase in molecular weight due to the presence of deuterium.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄D₅Br₄NO₃ | [1] |

| Molecular Weight | 670.04 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | 138 to 148 °C | |

| Boiling Point | 594 °C | |

| Density | 1.70 g/cm³ at 20 °C | |

| Unlabeled CAS Number | 66841-25-6 |

Experimental Protocols

Synthesis of this compound

Determination of Melting Point

The melting point of Tralomethrin can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range. For a pure substance, this range is typically narrow.

Spectroscopic and Spectrometric Data

Detailed spectroscopic and spectrometric data (NMR, IR, MS) for this compound are not publicly available. The following represents expected characteristics based on the structure and data for related compounds.

Mass Spectrometry (MS)

Under typical gas chromatography-mass spectrometry (GC-MS) conditions, Tralomethrin has been observed to be thermally unstable and can convert to Deltamethrin in the injector port. Therefore, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of intact Tralomethrin. The mass spectrum of this compound would be expected to show a molecular ion peak at m/z corresponding to its molecular weight (670.04), with characteristic isotopic patterns due to the presence of four bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to be similar to that of Tralomethrin, with the notable absence of signals corresponding to the protons on the phenoxy-phenyl ring. The remaining protons on the cyclopropane (B1198618) ring, the methyl groups, and the benzylic position would be observable.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms in the molecule. The carbons in the deuterated phenyl ring would exhibit coupling to deuterium, which could result in splitting and a decrease in signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present, including:

-

C≡N (nitrile) stretching

-

C=O (ester) stretching

-

C-O (ester and ether) stretching

-

C-Br stretching The C-D stretching vibrations of the deuterated phenyl ring would appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated analog.

Mechanism of Action

Tralomethrin, like other Type II pyrethroids, exerts its insecticidal effect by targeting voltage-gated sodium channels in the nervous system of insects.

The primary mechanism involves the modification of the gating kinetics of these channels. Tralomethrin binds to the open state of the sodium channel, prolonging the time it remains open and delaying its inactivation. This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive nerve firing, and ultimately leading to paralysis and death of the insect.

It has been shown that Tralomethrin is intrinsically active and does not solely rely on its conversion to Deltamethrin to exert its effect. Studies have indicated that Tralomethrin has two binding sites with different dissociation constants, suggesting a complex interaction with the sodium channel.

Signaling Pathway Diagram

References

Synthesis and Isotopic Purity of Tralomethrin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Tralomethrin-d5. Tralomethrin is a potent Type II pyrethroid insecticide, and its deuterated analog serves as an invaluable internal standard for analytical and metabolic studies. This document outlines a probable synthetic pathway, detailed experimental protocols based on established pyrethroid chemistry, and methodologies for determining isotopic purity using modern analytical techniques.

Introduction

Tralomethrin, [ (S)-α-Cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate], functions by modifying the gating kinetics of sodium channels in insects. The use of a stable isotope-labeled version, this compound, is crucial for accurate quantification in complex matrices and for elucidating its metabolic fate. The deuterium (B1214612) labels are incorporated into the phenoxybenzyl moiety of the molecule.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of a deuterated alcohol intermediate with the corresponding cyclopropanecarboxylic acid chloride. The general synthetic approach is a well-established method for creating pyrethroid esters.

Synthetic Pathway

The logical pathway for the synthesis of this compound involves two key precursors:

-

(1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid chloride: This component provides the insecticidal activity.

-

3-(Phenoxy-d5)benzyl alcohol: This deuterated alcohol introduces the stable isotope label.

The synthesis can be visualized as a two-step process: the formation of the acid chloride followed by its esterification with the deuterated alcohol.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Preparation of (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid chloride

-

To a solution of (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (B28343) (10 mL/g of acid) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Esterification with 3-(Phenoxy-d5)benzyl alcohol

-

Dissolve 3-(Phenoxy-d5)benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene (15 mL/g of alcohol) and cool the solution to 0-5 °C in an ice bath under a nitrogen atmosphere.

-

Add a solution of the crude (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid chloride (1.1 eq) in anhydrous toluene dropwise to the cooled alcohol solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to its function as an internal standard. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive analysis.

Experimental Workflow for Isotopic Purity

LC-HRMS for Isotopic Distribution

Protocol:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in acetonitrile.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute Tralomethrin.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Scan Mode: Full scan from m/z 150-800.

-

Resolution: >60,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+NH4]+ adducts of Tralomethrin-d0 to this compound.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue to determine the isotopic distribution.

-

NMR for Positional Purity and Enrichment

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3).

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons on the phenoxy ring and compare them to the integrals of non-deuterated positions (e.g., the methyl groups on the cyclopropane (B1198618) ring) to determine the degree of deuteration at each position.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the aromatic region confirms the incorporation of deuterium in the phenoxy ring. The relative integrals can provide information on the distribution of deuterium at different positions.

-

Data Presentation

Quantitative data from the synthesis and analysis of this compound should be presented in a clear and structured format.

Synthesis and Purification Data

| Parameter | Result |

| Starting Materials | |

| (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid | (Specify amount) |

| 3-(Phenoxy-d5)benzyl alcohol | (Specify amount) |

| Reaction Conditions | |

| Solvent | Toluene |

| Base | Pyridine |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | 16 hours |

| Yield | |

| Crude Yield | (Specify value) |

| Purified Yield | (Specify value) |

| Purity (by HPLC) | >98% |

Isotopic Purity Data

| Analytical Method | Parameter | Result |

| LC-HRMS | Isotopic Distribution | |

| d0 | <0.1% | |

| d1 | <0.5% | |

| d2 | <1.0% | |

| d3 | <2.0% | |

| d4 | <5.0% | |

| d5 | >90% | |

| NMR | Isotopic Enrichment | |

| ¹H NMR (Aromatic Region) | (Specify % deuteration) | |

| ²H NMR | Confirmed D on phenoxy ring |

Note: The values presented in the tables are representative and may vary depending on the specific experimental conditions and the purity of the starting materials.

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of commercially available 3-(phenoxy-d5)benzyl alcohol with the appropriate acid chloride. A rigorous assessment of isotopic purity using a combination of LC-HRMS and NMR spectroscopy is essential to validate its use as an internal standard. The methodologies outlined in this guide provide a comprehensive framework for the preparation and characterization of high-purity this compound for research and developmental applications.

Tralomethrin-d5 certificate of analysis and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tralomethrin-d5, a deuterated internal standard essential for the accurate quantification of the pyrethroid insecticide Tralomethrin. This document outlines typical certificate of analysis specifications, supplier information, and crucial experimental protocols for its use.

Certificate of Analysis: Key Quantitative Data

A Certificate of Analysis (CofA) is a critical document that provides assurance of the quality and purity of a reference standard. When sourcing this compound, researchers should meticulously review the CofA for the following key quantitative parameters. The data presented below is representative of what to expect from a reputable supplier.

Identity and Purity

This table summarizes the primary identifiers and purity specifications for this compound.

| Parameter | Specification | Description |

| Product Name | This compound | The common chemical name for the deuterated analog. |

| Synonym | 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester | The systematic chemical name. |

| Molecular Formula | C₂₂H₁₄D₅Br₄NO₃[1] | The elemental composition, indicating 5 deuterium (B1214612) atoms. |

| Molecular Weight | 670.04 g/mol [1] | The mass of one mole of the substance. |

| CAS Number | 66841-25-6 (Unlabelled)[2] | The unique identifier for the unlabelled parent compound. |

| Appearance | White to Off-White Solid | The physical state and color of the material. |

| Chemical Purity | >98% (by HPLC/LC-MS) | The percentage of the desired compound, typically determined by chromatographic methods. |

| Isotopic Purity | ≥98% Deuterated Forms | The percentage of molecules containing the deuterium labels. |

Supplier and Storage Information

The following table lists known suppliers of this compound and typical storage conditions necessary to maintain its stability.

| Supplier | Product Format | Recommended Storage | Shipping Conditions |

| LGC Standards | Neat[1] | -20°C[3] | Blue Ice |

| Clearsynth | Neat | Refer to MSDS | Ambient or as required |

| Clinivex | Neat | Room Temperature, Protected from Light and Moisture | Ambient or as required |

| Santa Cruz Biotechnology | Neat | Refer to CofA | Ambient or as required |

Experimental Protocols and Methodologies

The accurate use of this compound as an internal standard is highly dependent on the analytical methodology. The choice of chromatographic technique is critical due to the thermal lability of Tralomethrin.

Recommended Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the analysis of Tralomethrin. It separates the analyte from its parent compound and potential isomers at ambient temperatures, preventing degradation.

Methodology Outline:

-

Standard Preparation: Prepare stock solutions of this compound in a suitable organic solvent such as acetonitrile (B52724) or methanol.

-

Calibration Curve: Create a series of calibration standards by spiking known concentrations of unlabelled Tralomethrin with a constant concentration of this compound.

-

Sample Preparation: Extract the analyte from the sample matrix (e.g., tissue, soil, water) using an appropriate technique like QuEChERS or solid-phase extraction (SPE).

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the extracted sample.

-

LC Separation: Inject the sample onto a C18 or similar reversed-phase HPLC column. Use a gradient elution with mobile phases such as water (with formic acid or ammonium (B1175870) formate) and acetonitrile or methanol.

-

MS Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Tralomethrin and this compound.

Cautionary Method: Gas Chromatography (GC)

Gas chromatography is generally not recommended for the analysis of Tralomethrin. Under the high-temperature conditions of a standard GC injector port, Tralomethrin is known to degrade and convert into Deltamethrin. This thermal degradation leads to inaccurate quantification, as the method cannot distinguish between the two pesticides. If GC must be used, a thorough validation is required to demonstrate that the conversion is reproducible and accounted for.

Workflow and Pathway Visualizations

The following diagrams illustrate key workflows relevant to the procurement and use of this compound in a research setting.

References

Stability of Tralomethrin-d5: A Technical Guide for Researchers

Introduction

Tralomethrin-d5, the deuterated analog of the Type II pyrethroid insecticide Tralomethrin (B1683215), serves as a critical internal standard for quantitative analytical studies. The accuracy of residue analysis and environmental fate studies hinges on the stability of this standard. Degradation of this compound can lead to inaccurate quantification and misinterpretation of data. This technical guide provides an in-depth overview of the stability of Tralomethrin, which is used as a proxy for this compound due to the limited availability of stability data for the deuterated form. It outlines recommended storage conditions, degradation pathways, and a comprehensive experimental protocol for stability assessment. This document is intended for researchers, scientists, and professionals in drug development and pesticide analysis who rely on the integrity of deuterated standards.

Stability Profile of Tralomethrin

The stability of Tralomethrin is influenced by temperature, light, and pH. The primary degradation pathway involves the loss of bromine atoms to form Deltamethrin.

Temperature Effects: Tralomethrin demonstrates notable stability at elevated temperatures. One study found it to be stable for six months when stored at 50°C.[1] For routine storage, refrigerated or frozen conditions are recommended to ensure long-term stability. The recommended storage temperature for Tralomethrin is 2-8°C, while for this compound, -20°C is often advised by suppliers.

Light Sensitivity: Exposure to sunlight can lead to the degradation of Tralomethrin.[1] Photostability tests have demonstrated that sunlight irradiation contributes to its conversion to Deltamethrin.[1] In one study, approximately 65-67% of the applied Tralomethrin degraded after 5 hours of sunlight exposure.[1] Therefore, it is crucial to store this compound in amber vials or in the dark to prevent photodegradation.

Hydrolysis: Tralomethrin is susceptible to hydrolysis, particularly in alkaline conditions. Its hydrolysis half-life is estimated to be 36 years at a pH of 7 and 4 years at a pH of 8.[1] Acidic media can reduce the rate of hydrolysis and epimerization.[1]

Environmental Fate: In aquatic environments, Tralomethrin degrades relatively quickly. In pond and run-off water microcosm studies, it exhibited a half-life of 6.8 hours, breaking down into Deltamethrin, which had a longer half-life of 81 hours.[1] In soil, the half-life of Tralomethrin is reported to be between 64 and 84 days.[1]

Data Presentation

The following tables summarize the available quantitative data on the storage and stability of Tralomethrin.

Table 1: Recommended Storage Conditions

| Compound | Recommended Storage Temperature | Notes |

| Tralomethrin | 2-8°C | [2] |

| This compound | -20°C | Based on supplier recommendations. |

| Tralomethrin | Stable for 6 months at 50°C | [1] |

Table 2: Degradation Kinetics of Tralomethrin

| Condition | Half-Life | Degradation Product(s) | Source |

| Water (Pond & Run-off Microcosm) | 6.8 hours | Deltamethrin | [1] |

| Soil | 64 - 84 days | Not specified | [1] |

| Hydrolysis (pH 7) | 36 years (estimated) | Not specified | [1] |

| Hydrolysis (pH 8) | 4 years (estimated) | Not specified | [1] |

| Sunlight Exposure (5 hours) | ~65-67% degradation | Deltamethrin | [1] |

Experimental Protocols

A robust stability study for this compound should be designed to evaluate its integrity under various storage conditions over time. The following is a generalized protocol based on established guidelines for pesticide stability testing.

Objective: To assess the stability of this compound in a neat form and in solution under different temperature, light, and humidity conditions.

1. Test Substance and Preparation:

-

Test Substance: this compound, with a specified purity and lot number.

-

Solvent: Acetonitrile (B52724) or another appropriate solvent in which this compound is soluble and stable.

-

Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL). Aliquot the solution into amber glass vials with PTFE-lined caps (B75204) to minimize headspace and prevent photodegradation.

2. Storage Conditions:

-

Temperature:

-

-20°C ± 2°C (Recommended long-term storage)

-

4°C ± 2°C (Refrigerated storage)

-

25°C ± 2°C / 60% ± 5% RH (Room temperature)

-

40°C ± 2°C / 75% ± 5% RH (Accelerated stability)

-

-

Light:

-

Samples stored in the dark (wrapped in aluminum foil or in a dark chamber).

-

Samples exposed to controlled UV light to simulate sunlight exposure.

-

3. Sampling Schedule:

-

Time Points: 0, 1, 3, 6, 9, and 12 months for long-term studies. For accelerated studies, time points could be 0, 1, 2, and 4 weeks.

-

Procedure: At each time point, retrieve triplicate samples from each storage condition. Allow samples to equilibrate to room temperature before analysis.

4. Analytical Methodology:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique. This method avoids the thermal degradation that can occur with Gas Chromatography (GC), where Tralomethrin can be converted to Deltamethrin in the hot injector port.[3]

-

Chromatographic Conditions:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Transitions: Monitor for the parent ion of this compound and at least two product ions. Also, monitor for the parent and product ions of Deltamethrin-d5 to track its formation.

-

-

Quantification: Calculate the concentration of this compound at each time point against a freshly prepared calibration curve. The stability is determined by comparing the concentration to the initial (time 0) concentration.

5. Data Analysis:

-

Calculate the mean and standard deviation of the this compound concentration at each time point for each condition.

-

Express the stability as the percentage of the initial concentration remaining.

-

A compound is generally considered stable if the concentration remains within ±10% of the initial concentration.

Mandatory Visualization

Caption: Primary degradation pathway of this compound.

Caption: Experimental workflow for this compound stability study.

References

- 1. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tralomethrin PESTANAL , analytical standard, mixture of diastereomers 66841-25-6 [sigmaaldrich.com]

- 3. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Handling, and Core Data of Tralomethrin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and essential technical information for Tralomethrin-d5. The information is curated for professionals in research and development who require precise data and protocols for the safe and effective use of this isotopically labeled pyrethroid insecticide.

Chemical and Physical Properties

This compound is the deuterated form of Tralomethrin, a type II pyrethroid insecticide. The deuteration is typically on the phenoxy-phenyl ring, which is useful in metabolic studies and as an internal standard in analytical testing.

| Property | Value | Source |

| Chemical Name | 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester | LGC Standards, Clearsynth[1][2] |

| Molecular Formula | C₂₂H₁₄D₅Br₄NO₃ | LGC Standards[1] |

| Molecular Weight | 670.04 g/mol | LGC Standards[1] |

| Unlabeled CAS Number | 66841-25-6 | LGC Standards[1] |

| Appearance | Light Brown Solid | Toronto Research Chemicals[2] |

| Storage Temperature | -20°C | LGC Standards[1] |

| Solubility | Slightly Soluble in Acetonitrile, Chloroform, Ethyl acetate, Methanol | Toronto Research Chemicals[2] |

| Stability | Stable under recommended storage conditions. Acidic media reduce hydrolysis and epimerization. | PubChem[3] |

Safety Data and Hazard Information

While a complete Safety Data Sheet (SDS) for this compound is not publicly available, information from supplier data and the SDS for the parent compound, Tralomethrin, provides critical safety information. It is imperative to obtain the full SDS from the supplier before handling this compound.

| Hazard Class | Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[4] |

| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin.[4] |

| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled.[4] |

| Skin Irritation/Corrosion | May cause skin irritation. | Wear protective gloves.[4] |

| Eye Irritation/Damage | May cause eye irritation. | Wear eye protection.[4] |

| Hazard to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |

General Safety Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Use only in a well-ventilated area, preferably in a fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7]

-

Wash hands thoroughly after handling.[5]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Handling

-

Engineering Controls: Use in a well-ventilated laboratory, with preference for a certified chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[7]

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[7]

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[7]

-

-

Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands and any exposed skin before leaving the work area.[5]

Storage

-

Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

-

Security: Store in a secure location with restricted access to authorized personnel only.

Disposal

The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations for hazardous waste.

-

Unused Material: Unused this compound should be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[9]

-

Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and wipes, should also be disposed of as hazardous waste.

-

Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed containers should be disposed of according to institutional guidelines, which may involve puncturing to prevent reuse.

-

Deuterated Waste: Specific institutional protocols for the disposal of deuterated compounds should be followed. These often involve segregation from non-isotopically labeled waste streams.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Tralomethrin, like other type II pyrethroids, exerts its primary toxic effect by modulating the gating kinetics of voltage-gated sodium channels (VGSCs) in the nervous system.[3] This interaction leads to prolonged channel opening, causing membrane depolarization and a state of hyperexcitability, which ultimately results in paralysis and death of the target organism.

The key effects of Tralomethrin on VGSCs are:

-

Slowing of Activation and Inactivation: It significantly slows both the activation and inactivation kinetics of the sodium channels.[10][11]

-

Prolonged Open State: The presence of Tralomethrin leads to a longer mean open time of individual sodium channels.[10]

-

Tail Current: A characteristic slowly decaying sodium "tail current" is observed upon repolarization of the nerve membrane.[3]

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Protocols

Detailed experimental protocols should be developed and validated in each laboratory. The following provides a general framework for common applications of this compound.

Preparation of Standard Solutions

Objective: To prepare accurate standard solutions for use in analytical methods (e.g., LC-MS/MS, GC-MS).

Materials:

-

This compound neat material

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Appropriate solvent (e.g., acetonitrile, methanol) of high purity (HPLC or LC-MS grade)

Procedure:

-

Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Quantitatively transfer the weighed material to a Class A volumetric flask.

-

Dissolve the material in a small amount of the chosen solvent.

-

Bring the flask to volume with the solvent, ensuring the solution is thoroughly mixed.

-

This stock solution should be stored at -20°C in an amber vial to protect it from light.

-

Prepare working standards by serial dilution of the stock solution.

Sample Preparation for Bioanalysis (e.g., in plasma or tissue)

Objective: To extract this compound from a biological matrix for quantification.

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Extraction solvent (e.g., acetonitrile, ethyl acetate)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with the analytical instrument)

Procedure:

-

Spike a known amount of this compound into the biological matrix to serve as an internal standard.

-

Add the extraction solvent to the sample.

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins and other solids.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of reconstitution solvent.

-

The sample is now ready for analysis by an appropriate instrumental method.

Analytical Method Validation

Any quantitative method using this compound should be validated according to established guidelines (e.g., FDA, ICH). Key validation parameters include:

-

Specificity and Selectivity: Ensure that there is no interference from endogenous components of the matrix.

-

Linearity and Range: Establish the concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Stability: Evaluate the stability of the analyte in the biological matrix and in prepared solutions under various storage and handling conditions.[12]

Stability and Degradation

Tralomethrin is known to degrade to deltamethrin.[13] It is important to consider this degradation in the design of experiments and in the interpretation of results. Stability studies should be conducted to determine the rate of degradation under specific experimental conditions.

Forced Degradation Studies: To understand the degradation pathways, forced degradation studies can be performed under various stress conditions:

-

Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heating the sample at an elevated temperature.

-

Photostability: Exposing the sample to UV and visible light.

The degradation products can be identified and characterized using techniques such as LC-MS/MS.

This technical guide provides a foundation for the safe and effective use of this compound in a research setting. It is essential to supplement this information with the complete Safety Data Sheet from the supplier and to adhere to all institutional and regulatory guidelines.

References

- 1. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]

- 2. Toronto Research Chemicals 10MG this compound, Quantity: 10mg | Fisher Scientific [fishersci.fr]

- 3. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoelzel-biotech.com [hoelzel-biotech.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

- 9. youtube.com [youtube.com]

- 10. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrethroid modifications of the activation and inactivation kinetics of the sodium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. piat.org.nz [piat.org.nz]

An In-Depth Technical Guide to the Physical and Chemical Differences Between Tralomethrin and Tralomethrin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical distinctions between the pyrethroid insecticide Tralomethrin (B1683215) and its deuterated analog, Tralomethrin-d5. Understanding these differences is crucial for researchers in fields such as analytical chemistry, environmental science, and toxicology, particularly for applications involving isotope dilution mass spectrometry and metabolic studies.

Core Structural and Physical Properties

Tralomethrin is a synthetic pyrethroid insecticide characterized by a complex stereochemistry.[1] Its deuterated form, this compound, is structurally identical except for the substitution of five hydrogen atoms with deuterium (B1214612) atoms on the phenoxybenzyl moiety. This isotopic substitution is the primary source of the physical and chemical differences outlined in this guide.

Table 1: Comparison of Physical and Chemical Properties

| Property | Tralomethrin | This compound |

| Chemical Formula | C₂₂H₁₉Br₄NO₃[2] | C₂₂H₁₄D₅Br₄NO₃[3][4][5] |

| Molecular Weight | 665.01 g/mol [6] | 670.04 g/mol [3][4][5] |

| Appearance | Colorless liquid[2] | Not specified (likely similar to Tralomethrin) |

| Melting Point | 138 to 148 °C[2] | Data not available |

| Boiling Point | 594 °C[2] | Data not available |

| Water Solubility | Low[7] | Expected to be similar to Tralomethrin |

| Density | 1.70 g/cm³ at 20 °C[2] | Data not available |

Structural Difference between Tralomethrin and this compound

Caption: Isotopic relationship between Tralomethrin and this compound.

Chemical and Spectroscopic Differences

The primary chemical difference between Tralomethrin and its deuterated analog lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, which can lead to a kinetic isotope effect (KIE) . This effect manifests as a slower rate of reactions that involve the cleavage of a C-D bond compared to a C-H bond. In the context of Tralomethrin, this can influence its metabolic fate, as metabolic pathways often involve the enzymatic cleavage of C-H bonds. While the quantitative KIE for this compound has not been specifically reported, it is a critical consideration in metabolic studies.

These structural differences also lead to distinct spectroscopic signatures, which are essential for their differentiation and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for distinguishing between Tralomethrin and this compound. The 5 Dalton mass difference is readily detectable.

-

Tralomethrin: The mass spectrum of Tralomethrin will show a molecular ion peak (or adducts thereof) corresponding to its molecular weight of approximately 665 amu.

-

This compound: The mass spectrum of this compound will exhibit a molecular ion peak shifted by +5 amu, corresponding to a molecular weight of approximately 670 amu. This distinct mass shift allows for the use of this compound as an ideal internal standard for the quantification of Tralomethrin in complex matrices.

It is important to note that Tralomethrin is thermally labile and can degrade to Deltamethrin in the high temperatures of a gas chromatography (GC) injector port.[8] Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can clearly differentiate between the two compounds.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenoxybenzyl ring will be absent. The rest of the proton signals should remain largely unchanged in their chemical shifts and coupling patterns.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum of this compound would show signals corresponding to the five deuterium atoms, confirming the location of isotopic labeling.

-

¹³C NMR: The ¹³C NMR spectra will also show subtle differences. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift in their chemical shifts compared to the corresponding carbons in Tralomethrin.

Experimental Protocols

The differentiation and quantification of Tralomethrin and this compound are typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a general experimental protocol.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis in various matrices.

Workflow for QuEChERS Sample Preparation

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is typically used for the separation of pyrethroids.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed. The gradient is optimized to achieve baseline separation of Tralomethrin from matrix interferences and other pyrethroids.

-

Injection Volume: Typically 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for pyrethroids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Tralomethrin and this compound need to be optimized. For Tralomethrin, a potential precursor ion would be its protonated molecule [M+H]⁺. For this compound, the precursor ion would be [M+5+H]⁺. The product ions result from the fragmentation of the precursor ions in the collision cell.

Logical Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS analytical workflow.

Conclusion

The primary distinction between Tralomethrin and this compound is the isotopic labeling, which results in a 5 Dalton mass difference and a stronger C-D bond. These differences, while subtle, have significant implications for their analytical determination and their behavior in biological systems. This compound serves as an excellent internal standard for accurate quantification of Tralomethrin by LC-MS/MS, a technique that avoids the thermal degradation issues associated with GC-MS. The kinetic isotope effect introduced by deuteration can also be a valuable tool for studying the metabolic pathways of Tralomethrin. This guide provides the foundational knowledge for researchers and professionals working with these compounds, enabling more robust and accurate experimental design and data interpretation.

References

- 1. Tralomethrin (Ref: OMS 3048) [sitem.herts.ac.uk]

- 2. Tralomethrin - Wikipedia [en.wikipedia.org]

- 3. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]

- 4. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]

- 5. This compound (>90%) | CymitQuimica [cymitquimica.com]

- 6. Tralomethrin mixture of stereoisomers, certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 7. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]

Tralomethrin-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tralomethrin-d5, a deuterated analog of the pyrethroid insecticide Tralomethrin. This document is intended for use by professionals in research and development who require detailed technical data, experimental protocols, and an understanding of its mechanism of action.

Core Compound Information

This compound is the deuterium-labeled version of Tralomethrin, a potent Type II pyrethroid insecticide. The inclusion of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis of Tralomethrin in various matrices by mass spectrometry, as it is chemically identical to the parent compound but mass-shifted.

Molecular Formula: C₂₂H₁₄D₅Br₄NO₃

Unlabelled CAS Number: 66841-25-6[1][2]

Tralomethrin acts by disrupting the nervous system of insects. It modifies the gating kinetics of voltage-gated sodium channels in neurons, leading to prolonged channel opening, hyperexcitability, paralysis, and eventual death of the insect.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. For comparative purposes, physical properties of the unlabeled Tralomethrin are also included where available.

| Property | Value | Source |

| Analyte | This compound | |

| Molecular Weight | 670.04 g/mol | [1][2][3] |

| Purity | >90% | [3] |

| Format | Neat | [1][3] |

| Storage Temperature | -20°C | [1] |

| Analyte | Tralomethrin (Unlabeled) | |

| Molecular Formula | C₂₂H₁₉Br₄NO₃ | |

| Molar Mass | 665.014 g·mol⁻¹ | |

| Appearance | Colorless liquid | |

| Density | 1.70 g/cm³ at 20 °C | |

| Melting Point | 138 to 148 °C (280 to 298 °F) | |

| Boiling Point | 594 °C (1,101 °F) |

Experimental Protocols

Analysis of Tralomethrin using QuEChERS Extraction and LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of pyrethroids like Tralomethrin from a solid matrix (e.g., animal feed, soil) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for this assay.

1. Sample Preparation and Extraction:

-

Homogenization: Weigh 2 grams of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate amount of this compound solution.

-

Hydration & Extraction: Add 10 mL of a 1:1 (v/v) mixture of water and acetonitrile (B52724). Vortex or shake vigorously for 1 minute to ensure thorough mixing.[4]

-

Salting-Out: Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride) to the tube.[5] Immediately cap and shake vigorously for 1 minute to induce phase separation.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[6]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer Supernatant: Carefully transfer a portion of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing a sorbent mixture (e.g., magnesium sulfate, Primary Secondary Amine - PSA). The sorbent removes interfering matrix components like fatty acids and pigments.[6]

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds to 1 minute, then centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.[5]

3. LC-MS/MS Analysis:

-

Dilution: Take the final cleaned supernatant and dilute it with a suitable solvent mixture (e.g., 50:50 methanol/water) to match the initial mobile phase conditions.[5]

-

Injection: Transfer the diluted extract to an autosampler vial for injection into the LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).[5][7]

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[5]

-

Mobile Phase B: 5 mM ammonium acetate in methanol.[5]

-

Gradient: A suitable gradient program is used to separate the analyte from matrix components.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Tralomethrin and this compound are monitored.

-

Mandatory Visualizations

Signaling Pathway of Tralomethrin

The following diagram illustrates the primary mechanism of action of Tralomethrin on the voltage-gated sodium channel in a neuron.

Caption: Mechanism of action of Tralomethrin on a voltage-gated sodium channel.

Experimental Workflow

The diagram below outlines the logical workflow for the analysis of Tralomethrin using the QuEChERS and LC-MS/MS methodology.

Caption: Workflow for Tralomethrin analysis via QuEChERS and LC-MS/MS.

References

- 1. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]

- 2. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]

- 3. This compound (>90%) | CymitQuimica [cymitquimica.com]

- 4. shimadzu.com [shimadzu.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability, Custom Synthesis, and Analysis of Deuterated Tralomethrin Standards

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Furthermore, this document serves as a technical resource for the analytical determination of Tralomethrin (B1683215), with a strong recommendation for the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to circumvent the known thermal lability of the molecule. Detailed analytical methodologies, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are provided. This guide also includes a discussion on the degradation and metabolic pathways of Tralomethrin. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Commercial Availability of Tralomethrin and Related Standards

A thorough search of the catalogs of major chemical and analytical standard suppliers indicates that a deuterated standard of Tralomethrin is not commercially available as an off-the-shelf product. However, unlabeled Tralomethrin and deuterated standards of structurally similar pyrethroids, which may serve as surrogate standards in analytical methods, are available.

Table 1: Commercial Availability of Unlabeled Tralomethrin and Related Deuterated Pyrethroid Standards

| Compound | Supplier(s) | Catalog Number (Example) | Purity/Form |

| Tralomethrin | Sigma-Aldrich, FUJIFILM Wako | CRM67622, 209-12661 | Certified Reference Material, Neat |

| Deltamethrin-d6 (dimethyl-d6) | Cambridge Isotope Laboratories | DLM-10036 | ≥98% isotopic purity |

| Deltamethrin-(phenoxy-d5) | Sigma-Aldrich | 76112 | Analytical Standard, Neat |

| Cypermethrin-d6 (dimethyl-d6) | Cambridge Isotope Laboratories | DLM-10037 | ≥98% isotopic purity |

| Permethrin-d6 (dimethyl-d6) | Cambridge Isotope Laboratories | DLM-10035 | ≥98% isotopic purity |

Custom Synthesis of Deuterated Tralomethrin

Given the absence of a commercial source for deuterated Tralomethrin, custom synthesis is the most practical approach to obtain this standard. Several companies specialize in the custom synthesis of isotopically labeled compounds and can be contracted for this purpose.

Proposed Synthetic Pathway

Tralomethrin is synthesized via the bromination of Deltamethrin. This reaction provides a straightforward route to deuterated Tralomethrin by utilizing a commercially available deuterated Deltamethrin precursor, such as Deltamethrin-d6, where the two methyl groups on the cyclopropane (B1198618) ring are deuterated.

Experimental Protocol for Custom Synthesis

The following is a plausible experimental protocol for the synthesis of Tralomethrin-d6 from Deltamethrin-d6. This protocol is based on general principles of alkene bromination and should be adapted and optimized by experienced synthetic chemists.

Materials:

-

Deltamethrin-d6 (e.g., from Cambridge Isotope Laboratories)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 5% aqueous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Deltamethrin-d6 in anhydrous carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Bromination: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of Deltamethrin-d6. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a 5% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Tralomethrin-d6.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure deuterated Tralomethrin.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Table 2: Predicted Mass Spectral Data for Tralomethrin-d6

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected m/z [M+NH₄]⁺ |

| Tralomethrin (unlabeled) | C₂₂H₁₉Br₄NO₃ | 664.8098 | 682.8413 |

| Tralomethrin-d6 | C₂₂H₁₃D₆Br₄NO₃ | 670.8474 | 688.8789 |

Analytical Methodologies

The analysis of Tralomethrin presents challenges due to its thermal instability. Therefore, the choice of analytical technique is critical for accurate quantification.

Recommended Analytical Technique: LC-MS/MS

Gas Chromatography (GC) is generally not recommended for the analysis of Tralomethrin as it readily degrades to Deltamethrin in the hot injector port.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method as it avoids high temperatures and provides excellent sensitivity and selectivity.

Experimental Protocol for LC-MS/MS Analysis

Sample Preparation (QuEChERS Method):

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the deuterated Tralomethrin internal standard.

-

Shake vigorously for 1 minute.

-

Add a QuEChERS salt packet (e.g., containing MgSO₄, NaCl, sodium citrate) and shake for another minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup by adding it to a tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Conditions:

Table 3: Proposed LC-MS/MS Parameters for Tralomethrin and Tralomethrin-d6

| Parameter | Setting |

| LC System | |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |

| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |

| Gradient | Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Tralomethrin) | [M+NH₄]⁺ at m/z 682.8 |

| Precursor Ion (Tralomethrin-d6) | [M+NH₄]⁺ at m/z 688.9 |

| Product Ions (Tralomethrin) | To be determined empirically, but likely fragments from the ester and cyano groups |

| Product Ions (Tralomethrin-d6) | Expected to show a +6 Da shift from the corresponding unlabeled fragments |

| Collision Energy | To be optimized for each transition |

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of Tralomethrin in the mass spectrometer is expected to be similar to that of other pyrethroids, involving cleavage of the ester bond and fragmentation of the resulting acid and alcohol moieties.

Degradation and Metabolism of Tralomethrin

Understanding the degradation and metabolism of Tralomethrin is crucial for interpreting analytical results and assessing its environmental fate and toxicological profile.

Abiotic Degradation

The primary abiotic degradation pathway for Tralomethrin is the loss of two bromine atoms to form Deltamethrin. This process can be initiated by heat, as seen in GC analysis, and also by UV light (photolysis).

Biotic Degradation (Metabolism)

The metabolism of Tralomethrin in organisms is expected to follow the general pathways for pyrethroids, which primarily involve:

-

Ester Hydrolysis: Cleavage of the ester bond to form the corresponding carboxylic acid and alcohol metabolites.

-

Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes, leading to hydroxylation of the aromatic rings and the methyl groups of the cyclopropane ring.

Conclusion

While deuterated Tralomethrin standards are not commercially available as stock items, this technical guide demonstrates that obtaining them through custom synthesis is a feasible option for researchers and scientists. The proposed synthetic route via bromination of commercially available deuterated Deltamethrin offers a direct and efficient method. For accurate analysis, LC-MS/MS is the required technique due to the thermal lability of Tralomethrin. The provided experimental protocols for synthesis and analysis, along with the pathway diagrams, serve as a valuable resource for professionals in the fields of drug development, environmental analysis, and toxicology. The use of a deuterated internal standard, once synthesized, will undoubtedly enhance the accuracy and reliability of Tralomethrin quantification in complex matrices.

References

Methodological & Application

Application Note: High-Throughput Analysis of Tralomethrin in Complex Matrices using Tralomethrin-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of tralomethrin (B1683215), a type II pyrethroid insecticide, in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Tralomethrin-d5, is employed. The protocol details sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable trace-level analysis of tralomethrin.

Introduction

Tralomethrin is a potent synthetic pyrethroid insecticide used in various agricultural and domestic applications.[1][2] Due to its potential impact on non-target organisms and the environment, sensitive and accurate monitoring of its residues in different matrices is crucial. Gas chromatography (GC) methods have been shown to cause thermal degradation of tralomethrin into deltamethrin, leading to inaccurate quantification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a superior alternative, providing high selectivity and sensitivity without the risk of thermal degradation.[5]

The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations during sample preparation and analysis. This compound, with its five deuterium (B1214612) atoms, serves as an ideal internal standard due to its chemical and physical similarity to the target analyte, ensuring reliable quantification.

Experimental Protocols

Materials and Reagents

-

Tralomethrin analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium (B1175870) formate

-

Formic acid

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tralomethrin and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tralomethrin primary stock solution with acetonitrile to create calibration standards.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method)

The following is a general protocol adaptable to various matrices like fruits, vegetables, and soil.

-

Homogenization: Homogenize 10-15 g of the sample. For samples with low moisture content, add a small amount of water before homogenization.

-

Extraction:

-

Place a 10 g homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Optimized for the specific instrument |

MRM Transitions:

Pyrethroids typically form ammonium adducts ([M+NH₄]⁺) in the presence of ammonium formate. Based on the molecular weight of Tralomethrin (665.01 g/mol ) and this compound (670.04 g/mol ), the following precursor ions and hypothetical product ions are proposed for the MRM method.

| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Tralomethrin | 682.8 | Hypothetical | Hypothetical | Optimized |

| This compound | 687.8 | Hypothetical | Hypothetical | Optimized |

*Note: The optimal product ions and collision energies need to be determined empirically by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Tralomethrin | 0.1 - 100 | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Tralomethrin | 0.5 | 95 - 105 | < 15 |

| 5 | 98 - 102 | < 10 | |

| 50 | 98 - 102 | < 10 |

Table 3: Recovery

| Matrix | Spiked Concentration (ng/g) | Recovery (%) |

| Fruit (e.g., Apple) | 10 | 85 - 110 |

| Vegetable (e.g., Lettuce) | 10 | 80 - 115 |

| Soil | 10 | 75 - 110 |

Visualizations

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: Role of this compound in ensuring accurate quantification.

Conclusion